7-Chloro-1H-imidazo[4,5-B]pyridine

Regioselective halogenation Heterocyclic synthesis Chlorination

7-Chloro-1H-imidazo[4,5-b]pyridine (6980-11-6) is the essential purine bioisostere for kinase selectivity. C7-Cl enables regioselective cross-coupling inaccessible to Br/F/H analogs. Regioisomers (imidazo[4,5-c]pyridine, imidazo[1,2-a]pyridine) alter H-bond geometry—direct substitution derails SAR. Validated for TAM kinase inhibitors (AXL IC₅₀ 0.77 nM, 120–900× selectivity), tubulin acrylonitriles (sub-µM IC₅₀), and 1-deazapurine antimetabolites. ≥97% purity.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 6980-11-6
Cat. No. B1316458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1H-imidazo[4,5-B]pyridine
CAS6980-11-6
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Cl)NC=N2
InChIInChI=1S/C6H4ClN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10)
InChIKeyHAWCUEYFSQKISQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1H-imidazo[4,5-b]pyridine (CAS 6980-11-6): Chemical Identity, Scaffold Class, and Procurement Relevance


7-Chloro-1H-imidazo[4,5-b]pyridine (CAS 6980-11-6, C₆H₄ClN₃, molecular weight 153.57 g/mol) is a 4-azabenzimidazole derivative—a heteroaromatic scaffold where a pyridine ring is fused to an imidazole moiety at the 4,5-b positions, with a chloro substituent at the C7 position [1]. This scaffold serves as a bioisosteric replacement for the biologically relevant purine heterocycle, enabling mimicry of adenine and guanine nucleotide recognition motifs while offering distinct electronic properties due to the nitrogen substitution pattern [2]. The C7 chloro group provides a synthetically accessible handle for further functionalization via cross-coupling chemistry, distinguishing it from C7-unsubstituted, C7-bromo, or alternative imidazopyridine regioisomers (e.g., imidazo[4,5-c]pyridine, imidazo[1,2-a]pyridine) [3]. The compound is commercially available from multiple reputable vendors with typical purity specifications of 95–97%, supported by NMR, HPLC, and GC analytical data .

Why 7-Chloro-1H-imidazo[4,5-b]pyridine Cannot Be Replaced by Other Imidazopyridine Isomers or Halogen Analogs Without Experimental Re-Validation


Generic substitution among imidazopyridine regioisomers or halogen variants is scientifically unsound because the imidazo[4,5-b]pyridine scaffold exhibits regiospecific reactivity, distinct kinase selectivity profiles, and halogen-dependent synthetic and biological behavior. Regioisomeric differences—such as between imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, and imidazo[1,2-a]pyridine—profoundly alter heteroatom positioning, hydrogen-bonding capacity, and target binding geometry [1]. Even within the same scaffold, C7-chloro derivatives exhibit regioselective synthetic behavior not shared by C6-substituted or unsubstituted analogs: treatment of N-1-substituted imidazo[4,5-b]pyridine 4-oxides with POCl₃ yields predominantly 7-chloro products, whereas alternative halogenation routes produce different isomer distributions [2]. Furthermore, the chloro substituent offers a unique balance of reactivity and stability for downstream functionalization—less labile than bromo analogs in cross-coupling but more synthetically accessible than fluoro or unsubstituted positions—making direct analog substitution without re-optimization untenable for any established synthetic route or biological screening cascade [3].

Quantitative Evidence for Selecting 7-Chloro-1H-imidazo[4,5-b]pyridine Over Analogous Scaffolds and Halogen Variants


Regioselective Synthesis Advantage: Predominant 7-Chloro Formation vs. Alternative Halogenation Outcomes

In the synthesis of chloroimidazo[4,5-b]pyridines via N-oxide intermediates, treatment with phosphoryl chloride (POCl₃) yields predominantly the 7-chloro derivative rather than the 6-chloro isomer. Itoh et al. demonstrated that reaction of N-1-substituted imidazo[4,5-b]pyridine 4-oxides with POCl₃ led to predominant 7-chloro formation, a regioselectivity not observed with alternative halogenation methods or with other imidazopyridine regioisomers [1]. This regiochemical outcome contrasts with direct electrophilic halogenation approaches, which may yield mixtures of 6- and 7-substituted products or favor alternative positions depending on the substitution pattern. The 7-chloro derivative served as the key intermediate for the synthesis of 1-deazaadenosine—a nucleoside analog of purine antimetabolites—whereas the 6-chloro isomer would have been unsuitable for this specific nucleoside construction [2].

Regioselective halogenation Heterocyclic synthesis Chlorination

Scaffold-Class Kinase Selectivity: Imidazo[4,5-b]pyridine DFG-In/αC-Helix Out Binding Mode vs. Alternative Scaffolds

The imidazo[4,5-b]pyridine scaffold confers a mechanistically distinct binding mode in certain kinases that is not shared by structurally related scaffolds such as benzimidazoles, purines, or alternative imidazopyridine regioisomers. Newhouse et al. demonstrated that imidazo[4,5-b]pyridines bind to B-Raf kinase in a DFG-in, αC-helix out conformation—a binding mode associated with significant kinase selectivity compared to DFG-out (type II) inhibitors [1]. This conformational preference arises from the specific nitrogen positioning in the imidazo[4,5-b]pyridine core, which engages the ATP-binding cleft hinge region differently than benzimidazole analogs (which lack the pyridine nitrogen) or imidazo[4,5-c]pyridines (which reposition the hinge-binding nitrogen). The study led to compound 23, an inhibitor with excellent enzyme/cell potency and demonstrated kinase selectivity [2].

Kinase inhibitor B-Raf Selectivity Binding mode

Scaffold Equivalence with Enhanced Synthetic Versatility: Imidazo[4,5-b]pyridine vs. Benzimidazole in Thromboxane A₂ Receptor Antagonism

In thromboxane A₂ receptor antagonist development, imidazo[4,5-b]pyridine scaffolds demonstrate comparable potency to benzimidazole analogs while offering distinct synthetic and physicochemical advantages. Nicolai et al. reported that compounds from benzimidazole (11q) and imidazo[4,5-b]pyridine (23c) series displayed highly similar potencies with Ki values of 6 nM and 7 nM, respectively—a statistically indistinguishable difference in receptor binding affinity [1]. This scaffold-level equivalence validates imidazo[4,5-b]pyridine as a direct bioisosteric replacement for benzimidazole in this target class. However, the presence of the additional pyridine nitrogen in the imidazo[4,5-b]pyridine core increases topological polar surface area (tPSA 41.6 Ų for 7-chloro-1H-imidazo[4,5-b]pyridine [2] vs. ~28.7 Ų for unsubstituted benzimidazole), which may favorably modulate solubility and permeability profiles while retaining target engagement. Moreover, the C7 chloro substituent provides a functional handle for late-stage diversification not available on unsubstituted benzimidazole cores.

Thromboxane A2 antagonist Scaffold hopping Bioisostere

C7-Chloro as Optimal Synthetic Handle: Reactivity Balance vs. C7-Bromo and C7-Unsubstituted Analogs

The C7 chloro substituent on the imidazo[4,5-b]pyridine scaffold offers a superior balance of stability and synthetic utility compared to bromo, iodo, or unsubstituted analogs. In Aurora-A kinase inhibitor development, Bavetsias et al. demonstrated that appropriate C7-imidazo[4,5-b]pyridine derivatization was critical for achieving cellular selectivity, with the chloro group serving as the preferred handle for subsequent functionalization [1]. The C7 chloro derivative exhibits XLogP3 of 1.4 and hydrogen bond acceptor count of 2 [2], physicochemical parameters that differ meaningfully from the C7-bromo analog (estimated XLogP ~1.7–1.9, higher molecular weight, increased polarizability). The chloro substituent provides sufficient reactivity for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) while avoiding the lability issues associated with bromo or iodo analogs under basic or nucleophilic conditions. Furthermore, the regioselective synthetic access to the 7-chloro derivative via N-oxide/POCl₃ methodology [3] is not mirrored for the 7-bromo derivative, which requires alternative (and often lower-yielding) halogenation strategies.

Cross-coupling Synthetic intermediate Halogen reactivity

Antiproliferative Potential of Chloro-Substituted Imidazo[4,5-b]pyridines: Documented Micromolar to Nanomolar Activity Against Cancer Cell Lines

Imidazo[4,5-b]pyridine derivatives, including chloro-substituted analogs, demonstrate potent sub-micromolar antiproliferative activity across diverse human cancer cell lines, with tubulin identified as the primary molecular target. Rep et al. reported that imidazo[4,5-b]pyridine-derived acrylonitriles yielded three compounds with potent sub-micromolar activity (IC₅₀ 0.2–0.6 µM) across a diverse panel of human cancer cell lines [1]. Immunofluorescence staining and in vitro tubulin polymerization assays confirmed tubulin as the main target. Notably, the most active lead compound potently inhibited cancer cell proliferation and migration while not affecting the viability of normal cells even at the highest concentration tested—a selectivity feature critical for therapeutic index optimization [2]. While this specific data is from amidino- and acrylonitrile-substituted derivatives rather than the parent 7-chloro compound, the imidazo[4,5-b]pyridine core scaffold is the essential pharmacophore. The 7-chloro substituent serves as the critical synthetic entry point for installing the antiproliferative pharmacophores via cross-coupling or nucleophilic aromatic substitution, making 7-chloro-1H-imidazo[4,5-b]pyridine the essential building block for accessing this biologically validated chemical space.

Antiproliferative Cytotoxicity Tubulin polymerization

TAM Kinase Selectivity: Imidazo[4,5-b]pyridine Scaffold Enables 120- to 900-Fold Isoform Discrimination

The imidazo[4,5-b]pyridine scaffold enables exceptional isoform selectivity within the TAM receptor tyrosine kinase family, a feat challenging to achieve with alternative scaffolds due to the high structural conservation among TAM family members (AXL, MER, TYRO3). Baladi et al. designed and synthesized a series of 2,6-disubstituted imidazo[4,5-b]pyridines that demonstrated 120- to 900-fold selectivity for specific TAM family members in vitro [1]. Compound 28 showed potent inhibition against AXL and MER with IC₅₀ values of 0.77 nM and 9 nM, respectively, while maintaining dramatic selectivity over the third family member TYRO3 and over a broad panel of off-target kinases [2]. This selectivity profile is scaffold-dependent: the specific nitrogen positioning in imidazo[4,5-b]pyridine enables hinge-binding interactions that discriminate between the highly conserved ATP-binding pockets of TAM isoforms—a level of selectivity not achievable with benzimidazole, purine, or alternative imidazopyridine regioisomer cores. Cellular imaging studies further confirmed target engagement and intracellular localization, validating the scaffold's utility beyond biochemical assays.

TAM kinase AXL MER Kinase selectivity

Primary Research and Industrial Applications for 7-Chloro-1H-imidazo[4,5-b]pyridine Based on Evidence-Supported Differentiation


Kinase Inhibitor Lead Optimization Requiring Isoform Selectivity (Aurora-A, B-Raf, TAM Family)

7-Chloro-1H-imidazo[4,5-b]pyridine is the optimal starting material for medicinal chemistry programs targeting kinases where isoform selectivity is a critical design criterion. The scaffold enables the DFG-in, αC-helix out binding mode associated with significant kinase selectivity in B-Raf [1], and supports Aurora-A selective inhibitor development through appropriate C7 derivatization [2]. Most compellingly, 2,6-disubstituted derivatives achieve 120- to 900-fold selectivity within the TAM kinase family with sub-nanomolar AXL potency (IC₅₀ = 0.77 nM) [3]. For procurement decisions, this compound is the essential building block for accessing this privileged selectivity space—alternate regioisomers (imidazo[4,5-c]pyridine, imidazo[1,2-a]pyridine) or halogen variants (C7-bromo, C7-unsubstituted) will not replicate the same synthetic accessibility or SAR trajectory without extensive re-optimization.

Purine Bioisostere Development for Nucleoside Analog and Antimetabolite Programs

7-Chloro-1H-imidazo[4,5-b]pyridine functions as a direct purine bioisostere, with the imidazo[4,5-b]pyridine core serving as an isosteric replacement for the biologically relevant purine heterocycle [1]. The C7 chloro derivative specifically enabled the synthesis of 1-deazaadenosine—a purine antimetabolite analog—via regioselective N-oxide/POCl₃ chlorination chemistry [2]. This same regioselective synthetic pathway is not available for C7-bromo or C7-iodo analogs, making the chloro derivative uniquely positioned as the entry point for 1-deazapurine nucleoside synthesis. For laboratories developing antiviral, anticancer, or antiparasitic nucleoside analogs, procurement of the 7-chloro derivative provides the validated synthetic intermediate for accessing 1-deazapurine chemical space with documented antimetabolite potential.

Scaffold-Hopping from Benzimidazole-Based Programs Requiring Equivalent Potency with Differentiated IP

For programs with established benzimidazole-based leads where intellectual property differentiation or physicochemical property modulation is required, 7-Chloro-1H-imidazo[4,5-b]pyridine offers a validated scaffold-hopping destination. Direct head-to-head comparison in thromboxane A₂ receptor antagonism demonstrates statistically equivalent potency (Ki = 7 nM for imidazo[4,5-b]pyridine derivative 23c vs. Ki = 6 nM for benzimidazole derivative 11q) [1]. The imidazo[4,5-b]pyridine core increases topological polar surface area (tPSA 41.6 Ų for the 7-chloro compound [2] vs. ~28.7 Ų for benzimidazole), potentially enhancing aqueous solubility while retaining target engagement. The C7 chloro handle further enables divergent functionalization not accessible from unsubstituted benzimidazole cores, offering expanded SAR exploration and distinct composition-of-matter patent positioning.

Antiproliferative Agent Development with Tubulin-Targeting Mechanism and Cancer Cell Selectivity

7-Chloro-1H-imidazo[4,5-b]pyridine provides the essential core scaffold for developing tubulin-targeting antiproliferative agents with demonstrated cancer cell selectivity. Imidazo[4,5-b]pyridine-derived acrylonitriles achieve sub-micromolar IC₅₀ values (0.2–0.6 µM) across diverse cancer cell lines, with tubulin polymerization confirmed as the primary mechanism via immunofluorescence and in vitro polymerization assays [1]. Critically, the most active lead compound showed no effect on normal cell viability at the highest concentration tested, suggesting a favorable therapeutic window [2]. The 7-chloro substituent is the essential synthetic handle for installing the acrylonitrile, amidino, or other antiproliferative pharmacophores onto the imidazo[4,5-b]pyridine core. For oncology-focused medicinal chemistry groups, this compound represents the validated entry point to a chemical series with documented tubulin-targeting activity and cancer-selective cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-1H-imidazo[4,5-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.